Cas no 1373223-38-1 (7-hydrazinyl-1H-indazole)

7-hydrazinyl-1H-indazole 化学的及び物理的性質
名前と識別子
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- (1H-Indazol-7-yl)-hydrazine
- 7-hydrazinyl-1H-indazole
- SB33139
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- MDL: MFCD22201111
- インチ: 1S/C7H8N4/c8-10-6-3-1-2-5-4-9-11-7(5)6/h1-4,10H,8H2,(H,9,11)
- InChIKey: ACHCMHDOPRBAIH-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2C=N1)NN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- トポロジー分子極性表面積: 66.7
- 疎水性パラメータ計算基準値(XlogP): 0.8
7-hydrazinyl-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0536-250mg |
(1H-Indazol-7-yl)-hydrazine |
1373223-38-1 | 96% | 250mg |
¥3672.45 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0536-50mg |
(1H-Indazol-7-yl)-hydrazine |
1373223-38-1 | 96% | 50mg |
¥1573.91 | 2025-01-21 | |
Enamine | EN300-1842197-0.25g |
7-hydrazinyl-1H-indazole |
1373223-38-1 | 0.25g |
$985.0 | 2023-09-19 | ||
Enamine | EN300-1842197-5.0g |
7-hydrazinyl-1H-indazole |
1373223-38-1 | 5g |
$3105.0 | 2023-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0536-500mg |
(1H-Indazol-7-yl)-hydrazine |
1373223-38-1 | 96% | 500mg |
6275.51CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0536-50mg |
(1H-Indazol-7-yl)-hydrazine |
1373223-38-1 | 96% | 50mg |
1526.48CNY | 2021-05-08 | |
Enamine | EN300-1842197-0.05g |
7-hydrazinyl-1H-indazole |
1373223-38-1 | 0.05g |
$900.0 | 2023-09-19 | ||
Enamine | EN300-1842197-2.5g |
7-hydrazinyl-1H-indazole |
1373223-38-1 | 2.5g |
$2100.0 | 2023-09-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0536-1g |
(1H-Indazol-7-yl)-hydrazine |
1373223-38-1 | 96% | 1g |
¥12066.64 | 2025-01-21 | |
Enamine | EN300-1842197-10g |
7-hydrazinyl-1H-indazole |
1373223-38-1 | 10g |
$4606.0 | 2023-09-19 |
7-hydrazinyl-1H-indazole 関連文献
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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3. Back matter
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
7-hydrazinyl-1H-indazoleに関する追加情報
7-Hydrazinyl-1H-Indazole: A Comprehensive Overview
The compound 7-hydrazinyl-1H-indazole, with the CAS number 1373223-38-1, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its indazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of a hydrazine group at the 7-position of the indazole ring introduces unique chemical properties and functional groups that make this compound versatile for various applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 7-hydrazinyl-1H-indazole. Researchers have explored various methodologies, including condensation reactions and catalytic processes, to optimize the synthesis of this compound. These methods not only enhance the yield but also improve the purity of the product, making it more suitable for downstream applications. The ability to synthesize this compound in large quantities has further propelled its use in drug discovery and material science.
In the realm of pharmacology, 7-hydrazinyl-1H-indazole has shown promising potential as a lead compound for developing new drugs. Its structure allows for functionalization at multiple positions, enabling chemists to design molecules with specific biological activities. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.
The hydrazine group in 7-hydrazinyl-1H-indazole plays a crucial role in its reactivity and functionality. This group can undergo various transformations, including condensation reactions with carbonyl compounds, leading to the formation of bioactive molecules. Recent research has focused on leveraging these transformations to develop novel therapeutic agents with improved efficacy and reduced side effects.
Beyond pharmacology, 7-hydrazinyl-1H-indazole has found applications in material science. Its aromaticity and conjugated system make it a potential candidate for use in organic electronics. Researchers are investigating its properties as a component in organic semiconductors and light-emitting materials, which could pave the way for advanced electronic devices.
In conclusion, 7-hydrazinyl-1H-indazole (CAS No. 1373223-38-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and functionalization techniques, positions it as a valuable tool in drug discovery and materials development. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.
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